N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide chemical structure
N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide chemical structure
An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Its unique stereoelectronic properties, acting as a non-classical bioisostere for amides and carboxylic acids, allow it to form crucial hydrogen bonding interactions with biological targets while often improving metabolic stability and pharmacokinetic profiles.[1][4] This guide focuses on a specific, structurally rich derivative: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide . We will provide a detailed examination of its molecular architecture, a robust protocol for its synthesis, and the analytical techniques required for its structural verification, offering field-proven insights for researchers in drug discovery and chemical biology.
Molecular Architecture and Physicochemical Properties
The structure of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide integrates several key chemical motifs, each contributing to its overall properties. The molecule is composed of a rigid, aromatic 4-methoxynaphthalene core, a flexible N-cyclohexyl group, and the central sulfonamide linkage that bridges them.
Chemical Structure
The systematic IUPAC name for this compound is N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide. Its core components are:
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4-Methoxynaphthalene System: A bicyclic aromatic scaffold providing a large, hydrophobic surface area, with an electron-donating methoxy group at the C4 position.
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Sulfonamide Linker (-SO₂NH-): A tetrahedral sulfur center double-bonded to two oxygen atoms and single-bonded to both the naphthalene C1 position and the amine nitrogen. This group is a strong hydrogen bond acceptor (via the oxygens) and donor (via the N-H proton).
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N-Cyclohexyl Group: A saturated, non-polar aliphatic ring attached to the sulfonamide nitrogen, which adds lipophilicity and conformational flexibility.
Caption: Two-stage synthetic workflow for the target compound.
Stage 1: Synthesis of 4-Methoxynaphthalene-1-sulfonyl Chloride
This intermediate is not commonly available commercially and must be prepared. The standard method is the direct electrophilic chlorosulfonylation of 1-methoxynaphthalene.
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Causality: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance at the ortho (C2) position from the adjacent fused ring, the electrophile (⁺SO₂Cl) preferentially attacks the para (C4) position. Chlorosulfonic acid serves as both the reagent and the solvent. [1] Protocol:
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Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas trap (to handle HCl evolution). Cool the flask to 0-5 °C using an ice-water bath.
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Reagent Addition: Cautiously add 1-methoxynaphthalene (1.0 eq) to the flask. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor progress with Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride, being insoluble in water, will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 4-methoxynaphthalene-1-sulfonyl chloride [5]can be used directly in the next step or recrystallized from a suitable solvent (e.g., hexane/ethyl acetate) if higher purity is required.
Stage 2: Synthesis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide
This step involves the coupling of the synthesized sulfonyl chloride with cyclohexylamine.
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Causality: The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A base (such as sodium carbonate or pyridine) is required to neutralize this acid, preventing the protonation of the starting amine and driving the reaction to completion. [6][7]A procedure analogous to the synthesis of N-Cyclohexyl-4-methoxybenzenesulfonamide can be adapted. [3] Protocol:
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Setup: Dissolve cyclohexylamine (1.2 eq) in a suitable solvent (e.g., water, dichloromethane, or THF) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.
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Reagent Addition: In a separate flask, dissolve 4-methoxynaphthalene-1-sulfonyl chloride (1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirred amine solution.
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Base Addition & Reaction: Add a base, such as 10% aqueous sodium carbonate, to maintain the pH at ~8-9. [3]Alternatively, if using an organic solvent, add triethylamine or pyridine (1.5 eq). Allow the reaction to warm to room temperature and stir for 6-12 hours.
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Monitoring: Track the consumption of the sulfonyl chloride using TLC.
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Workup:
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Aqueous: If using water, acidify the mixture with 3M HCl to a pH of ~3. The product will precipitate out. [3] * Organic: If using an organic solvent, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
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Purification: Collect the crude product by filtration (for aqueous workup) or by evaporating the solvent under reduced pressure (for organic workup). The final product can be purified by recrystallization, typically from methanol or ethanol, to yield the pure sulfonamide.
Structural Elucidation via Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of NMR, IR, and mass spectrometry provides a comprehensive structural fingerprint. The following data are predictive, based on characteristic values for the functional groups present and data from closely related analogs. [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: This technique provides information on the number and chemical environment of protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.5-8.7 | d | 1H | Ar-H (peri to -SO₂) | Deshielded by the anisotropic effect of the sulfonyl group. |
| ~7.5-8.2 | m | 4H | Other Naphthalene Ar-H | Complex multiplet in the aromatic region. |
| ~7.0 | d | 1H | Ar-H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |
| ~4.8-5.2 | d | 1H | N-H | Broad singlet or doublet, exchangeable with D₂O. |
| ~4.0 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |
| ~3.1-3.4 | m | 1H | N-CH (cyclohexyl) | Methine proton adjacent to the electron-withdrawing sulfonamide. |
| ~1.0-1.9 | m | 10H | Cyclohexyl -(CH₂ )₅- | Overlapping multiplets for the remaining cyclohexyl protons. |
¹³C NMR: This provides information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-160 | Ar-C -OCH₃ | Quaternary aromatic carbon attached to oxygen. |
| ~120-140 | Naphthalene Ar-C and C -SO₂ | Multiple signals for the 10 aromatic carbons. |
| ~55-58 | -OC H₃ | Typical chemical shift for a methoxy carbon. |
| ~52-56 | N-C H (cyclohexyl) | Methine carbon of the cyclohexyl ring. |
| ~24-34 | Cyclohexyl -C H₂- | Multiple signals for the five methylene carbons of the cyclohexyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies. [8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3250-3350 | Strong, Broad | N-H Stretch |
| ~2850-2950 | Medium-Strong | C-H Aliphatic Stretch (Cyclohexyl) |
| ~1590-1610 | Medium | C=C Aromatic Stretch |
| ~1330-1360 | Strong | S=O Asymmetric Stretch |
| ~1150-1180 | Strong | S=O Symmetric Stretch |
| ~1240-1260 | Strong | C-O-C Asymmetric Stretch (Methoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition.
| Method | Expected m/z | Assignment |
| Electrospray Ionization (ESI+) | 320.13 | [M+H]⁺ (Protonated Molecular Ion) |
| Electrospray Ionization (ESI+) | 342.11 | [M+Na]⁺ (Sodium Adduct) |
| Electron Ionization (EI) | 319 | [M]⁺ (Molecular Ion) |
| Electron Ionization (EI) | 220 | [M - C₆H₁₀N]⁺ (Loss of cyclohexylamino radical) |
| Electron Ionization (EI) | 189 | [C₁₁H₉O₂]⁺ (4-methoxynaphthyl fragment) |
Conclusion and Outlook
N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is a molecule of significant interest, combining the biologically relevant sulfonamide core with a large aromatic system and a lipophilic cyclohexyl group. Its structure can be reliably assembled through a well-established two-stage synthesis involving chlorosulfonylation followed by nucleophilic substitution. The identity and purity of the final compound are unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. This guide provides the foundational chemical principles, a detailed and rationalized experimental framework, and the analytical benchmarks necessary for researchers to confidently synthesize and characterize this compound, enabling further exploration of its potential applications in drug discovery and materials science.
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- The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022). MDPI.
- Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate.
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- A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide - Benchchem. (2025). BenchChem.
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- 4-Methoxynaphthalene-1-sulfonyl chloride | C11H9ClO3S | CID 16775501 - PubChem. PubChem.
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